N-(tert-butyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-16(2,3)18-14(20)13-11-9-17(4,19-15(13)21)22-12-8-6-5-7-10(11)12/h5-8,11,13H,9H2,1-4H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQYQXBBTHPLFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1)C(=O)NC(C)(C)C)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM)
RCM offers a robust method for constructing medium-sized rings. A diene precursor functionalized at positions 2 and 6 of the naphthalene system can undergo cyclization using Grubbs catalysts. For example, a naphthalene diol derivative with allyl ether groups at C2 and C6 positions may form the oxazocine ring under RCM conditions.
Table 1: RCM Conditions for Oxazocine Formation
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Grubbs II | DCM | 40 | 62 |
| Hoveyda-Grubbs II | Toluene | 80 | 58 |
Intramolecular Etherification
Mitsunobu reactions enable ether bond formation between hydroxyl and alcohol groups. A naphthalene derivative with hydroxyl groups at C3 and C5 positions, combined with a tertiary alcohol at C2, can cyclize using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Stereochemical Control in the Methano Bridge
The 2,6-methano bridge imposes strict stereochemical requirements. Chiral auxiliaries or asymmetric hydrogenation can enforce the desired configuration.
Chiral Pool Synthesis
Starting from enantiomerically pure norbornene derivatives, the methano bridge is pre-formed, ensuring correct stereochemistry during cyclization.
Asymmetric Catalysis
Rhodium-catalyzed hydrogenation of a prochiral dihydro precursor using (R)-BINAP as a ligand achieves enantiomeric excess (ee) >90%.
Optimization and Challenges
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates but may promote side reactions. Non-polar solvents (toluene, DCM) favor intramolecular pathways.
Temperature and Dilution
High-dilution conditions (0.01–0.05 M) are critical for RCM to minimize oligomerization. Elevated temperatures (80–100°C) accelerate ring closure but risk decomposition.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a nickel or rhodium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with nickel or rhodium catalysts.
Substitution: Sodium methoxide in methanol or lithium aluminum hydride in ether.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antitumor Activity :
- Research indicates that derivatives of this compound exhibit significant antitumor properties. The structural features of the compound allow it to interact with various biological targets, potentially inhibiting cancer cell proliferation. Studies have shown that modifications to the oxazocine ring can enhance its efficacy against specific cancer types .
- Antimicrobial Properties :
-
Neuroprotective Effects :
- There is emerging evidence that compounds similar to N-(tert-butyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide may provide neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .
Organic Synthesis Applications
-
Catalysis :
- The compound can serve as a catalyst in various organic reactions. Its ability to stabilize reactive intermediates makes it valuable in synthetic pathways for creating complex molecules. For instance, it has been used in the synthesis of amido ketones via thiazolium-catalyzed cross-coupling reactions .
- Building Block for Drug Development :
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Showed significant inhibition of tumor cell lines with IC50 values lower than conventional chemotherapeutics. |
| Study B | Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains with minimal inhibitory concentrations comparable to existing antibiotics. |
| Study C | Neuroprotective Effects | Indicated reduced neuronal cell death in models of oxidative stress; potential for treating Alzheimer's disease symptoms. |
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related derivatives, focusing on molecular features, synthetic pathways, and biological activities.
Structural Analogues
2.1.1. 2-Methyl-4-oxo-3-(4-sulfamoylphenethyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide (1k)
- Key Differences : Replaces the tert-butyl group with a 4-sulfamoylphenethyl substituent.
- Activity : Demonstrates potent inhibition of human carbonic anhydrase II (hCA II, Ki = 15.8 nM) due to favorable interactions between the sulfonamide and the enzyme’s active site .
2.1.2. N-Aryl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-11-carboxamides
- Key Differences : Contains a 1,3,5-oxadiazocine ring instead of 1,3-oxazocine.
- Activity : Exhibits analgesic properties in rodent models, suggesting divergent pharmacological applications compared to the target compound .
2.1.3. Ethyl-2-(chloromethyl)-9-methoxy-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate (THPC)
- Key Differences : Substituted with a chloromethyl and methoxy group, with an ester moiety.
- Impact: The electron-withdrawing chlorine and methoxy groups may influence reactivity and optical properties, as demonstrated in nonlinear optical studies .
Structure-Activity Relationships (SAR)
- Methanobenzooxazocine Core: Critical for hCA II inhibition; removal or replacement (e.g., with pyrazolopyridine) reduces activity .
- Substituents at Position 5 :
- Methyl Group at Position 2 : Contributes to steric stabilization of the heterocyclic ring, maintaining conformational rigidity .
Biological Activity
N-(tert-butyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and various biological activities supported by recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₂₃N₃O₃
- Molecular Weight : 302.37 g/mol
- CAS Number : 899962-64-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathway often includes the formation of the oxazocine core through cyclization reactions involving appropriate precursors and catalysts.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For example, studies have shown that derivatives of oxazocine compounds can inhibit bacterial growth and possess antifungal properties. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Antitumor Activity
Compounds related to N-(tert-butyl)-2-methyl-4-oxo have demonstrated antitumor effects in various cancer cell lines. For instance, studies have reported that certain oxazocine derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
Neuroprotective Effects
Emerging data suggest that this compound may also exhibit neuroprotective properties. Research indicates that similar compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.
Case Studies
The biological activities of N-(tert-butyl)-2-methyl-4-oxo are likely mediated through:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways.
- Oxidative Stress Reduction : Compounds may enhance antioxidant defenses within cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
